(E)-4-(pyrrolidin-1-yl)but-2-enoic acid, also known as (E)-4-pyrrolidin-1-ylbut-2-enoic acid, is an organic compound with the molecular formula C8H13NO2. It is classified as a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocyclic compound. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be sourced from various chemical suppliers and research institutions. It is categorized under organic compounds, specifically within the class of amino acids and derivatives. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-4-pyrrolidin-1-ylbut-2-enoic acid, and it has a CAS number of 848133-09-5.
The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid typically involves the reaction of pyrrolidine with butenoic acid derivatives. A common method includes the following steps:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
The reaction typically proceeds through the formation of an intermediate that subsequently undergoes cyclization or elimination to yield the desired product. The use of specific catalysts or reagents can further enhance the reaction rate and selectivity.
The molecular structure of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid features a five-membered pyrrolidine ring attached to a butenoic acid moiety. The structural representation can be described by its InChI key (HGRZLDFRVZUAEP-BJILWQEISA-N) and SMILES notation (C1CCN(C1)CC=CC(=O)O) .
The compound exhibits geometric isomerism due to the presence of a double bond in the butenoic acid part, which can exist in E (trans) or Z (cis) configurations.
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the carboxylic group, making it susceptible to nucleophilic attack. Reaction conditions such as temperature, solvent choice, and concentration play crucial roles in determining the reaction pathway and product distribution.
The mechanism of action for (E)-4-(pyrrolidin-1-yl)but-2-enoic acid primarily involves its reactivity as an acylating agent. The acyl chloride group present in derivatives allows for covalent bonding with nucleophilic sites on other molecules, such as amines or alcohols. This reactivity enables modifications of biological molecules, potentially influencing their function and activity.
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid typically appears as a white to off-white powder at room temperature. It is soluble in polar solvents like water and methanol due to its polar functional groups.
The compound exhibits significant reactivity due to its functional groups:
Property | Value |
---|---|
Molecular Weight | 159.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under dry conditions |
These properties are essential for understanding its behavior in various chemical environments and applications .
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride has potential applications in medicinal chemistry, particularly in drug design and development due to its ability to modify biological molecules. Its derivatives may serve as intermediates for synthesizing pharmaceuticals targeting various diseases, including neurological disorders where pyrrolidine structures are prevalent .
Moreover, its unique structural features make it a candidate for exploring new pharmacological activities through structure–activity relationship studies.
The molecular architecture of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid integrates three pharmacologically significant elements: a pyrrolidine heterocycle, a conjugated (E)-configured double bond, and a terminal carboxylic acid group. This configuration creates a multifunctional scaffold with distinctive physicochemical properties that govern its chemical behavior and biological interactions. The pyrrolidine ring contributes substantial three-dimensional character due to its saturated nature and non-planar conformation (pseudorotation), enhancing spatial coverage compared to flat aromatic systems [3]. This ring system exhibits a dipole moment of 1.411 D and a polar surface area of 16.464 Ų, significantly influencing solubility and molecular interactions [3].
The (E)-configuration of the α,β-unsaturated acid moiety creates a planar, rigid structure that facilitates specific electronic transitions and enables Michael addition reactions. This configuration positions the carboxylic acid and pyrrolidine nitrogen in a trans orientation across the double bond, optimizing electronic conjugation throughout the system. The carboxylic acid group provides hydrogen-bonding capability (H-bond donor count = 1, acceptor count = 3) and potential for salt formation or derivatization into esters and amides [5]. The molecule's amphiphilic character arises from the hydrophobic pyrrolidine component (FOSA ≈ 225.518 Ų) and hydrophilic carboxylic acid functionality (FISA ≈ 33.317 Ų), enabling interactions with diverse biological targets [3].
Table 1: Key Physicochemical Parameters of (E)-4-(Pyrrolidin-1-yl)but-2-enoic Acid
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₃NO₂ | Defines elemental composition and molecular weight (155.19 g/mol) |
Hydrogen Bond Donor Count | 1 | Carboxylic acid functionality enabling H-bond donation |
Hydrogen Bond Acceptor Count | 3 | Carbonyl oxygen and pyrrolidine nitrogen enabling H-bond acceptance |
XLogP3 | -1.4 (estimated) | Indicates hydrophilic character and potential membrane permeability |
Topological Polar Surface Area | ~50 Ų | Predicts solubility and absorption characteristics |
Heavy Atom Count | 11 | Contributes to molecular complexity and 3D shape |
The emergence of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid as a synthetic building block parallels key developments in heterocyclic chemistry and drug design paradigms. While the specific discovery timeline of this compound remains undocumented in mainstream literature, its structural components have well-established histories. The pyrrolidine ring gained prominence in medicinal chemistry following the recognition of its prevalence in natural alkaloids (e.g., nicotine, hygrine) and FDA-approved drugs [3]. By the 1970s, medicinal chemists systematically explored pyrrolidine derivatives to exploit their stereochemical complexity and favorable pharmacokinetic properties.
The unsaturated carboxylic acid component draws from crotonic acid chemistry, which was first characterized in the 19th century through the distillation of croton oil and later by controlled oxidation of crotonaldehyde [9]. The strategic combination of these motifs emerged as drug designers sought sp³-enriched building blocks during the early 2000s, responding to the pharmaceutical industry's increased focus on three-dimensionality in lead compounds. This shift was catalyzed by seminal analyses demonstrating improved clinical success rates for molecules with higher Fsp³ values (fraction of sp³-hybridized carbons) [3]. The compound represents a deliberate fusion of conformational flexibility (pyrrolidine pseudorotation), directional functionality (carboxylic acid vector), and electronic modulation (conjugated enoate system) – attributes now prioritized in modern scaffold design.
(E)-4-(Pyrrolidin-1-yl)but-2-enoic acid serves as a versatile molecular scaffold in pharmaceutical development due to its balanced physicochemical profile and multifunctional reactivity. The pyrrolidine component significantly enhances target binding affinity through several mechanisms: (1) its basic nitrogen (predicted pKa ~10-11) facilitates salt bridge formation with acidic residues in binding pockets; (2) the non-planar ring system explores three-dimensional space more efficiently than aromatic counterparts; and (3) the stereogenic centers (when substituted) enable enantioselective interactions with chiral biological targets [3].
Structurally analogous compounds demonstrate the scaffold's therapeutic relevance. The closely related (E)-4-(4-pyrrolidin-2-ylphenyl)but-2-enoic acid exemplifies how this core structure can be extended to create drug-like molecules targeting inflammatory pathways . In kinase inhibitor development, the imidazopyridazine benzamide class of Bruton's tyrosine kinase (Btk) inhibitors incorporates structurally similar pyrrolidine-amide motifs to achieve optimal target engagement [1]. The scaffold's carboxylic acid functionality enables direct conjugation to biologics or nanoparticles, as demonstrated in fullerene-polyamine conjugates where derivatives serve as linkers to enhance antioxidative efficacy [10].
The molecule's structural plasticity allows strategic modifications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7